REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:12]=[CH:13][C:14]=1[C:15]([F:18])([F:17])[F:16])[C:6](N(OC)C)=[O:7].[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O1CCCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:12]=[CH:13][C:14]=1[C:15]([F:16])([F:17])[F:18])[CH:6]=[O:7] |f:1.2.3.4.5.6,7.8|
|
Name
|
3-methoxy-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide
|
Quantity
|
2.63 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)N(C)OC)C=CC1C(F)(F)F
|
Name
|
|
Quantity
|
380 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
After 1 hour of stirring at 5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The insoluble materials were removed by filtration through Celite®
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
WASH
|
Details
|
The filtrate and washing
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=O)C=CC1C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |